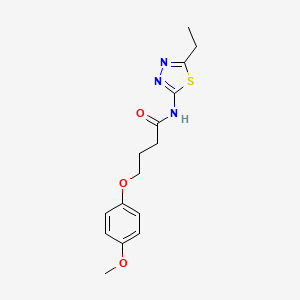

![molecular formula C21H21N3O4S B11621321 methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621321.png)

methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-4-({[(2Z)-3-Ethyl-4-oxo-2-(Phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoat ist eine komplexe organische Verbindung, die einen Thiazinan-Ring, einen Benzoatester und eine Iminogruppe enthält.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Methyl-4-({[(2Z)-3-Ethyl-4-oxo-2-(Phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoat umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz beinhaltet:

Bildung des Thiazinan-Rings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, wie z. B. Ethylamin und Thioharnstoff, unter sauren Bedingungen, um den Thiazinan-Ring zu bilden.

Einführung der Iminogruppe: Die Iminogruppe wird durch Reaktion des Thiazinanderivats mit Anilin in Gegenwart eines geeigneten Katalysators eingeführt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Benzoesäurederivats mit Methanol in Gegenwart eines sauren Katalysators, um den Methylester zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann kontinuierliche Fließreaktoren verwenden, um die Reaktionsausbeute und -effizienz zu verbessern. Der Einsatz von Prinzipien der grünen Chemie, wie z. B. lösungsmittelfreie Bedingungen und recycelbare Katalysatoren, wird ebenfalls untersucht, um die Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Thiazinan-Ring, eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen können die Iminogruppe angreifen und sie in ein Amin umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können an der Estergruppe auftreten und die Methoxygruppe durch andere Nukleophile ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Benzoate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese dient Methyl-4-({[(2Z)-3-Ethyl-4-oxo-2-(Phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoat als Baustein für die Synthese komplexerer Moleküle. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und -mechanismen.

Biologie

Die potentiellen biologischen Aktivitäten der Verbindung, wie z. B. antimikrobielle oder krebshemmende Eigenschaften, sind von großem Interesse. Forscher untersuchen seine Wechselwirkungen mit verschiedenen biologischen Zielmolekülen, um neue therapeutische Wirkstoffe zu entwickeln.

Medizin

In der pharmazeutischen Chemie wird diese Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht. Ihre Fähigkeit, mit bestimmten Enzymen oder Rezeptoren zu interagieren, macht sie zu einem vielversprechenden Leitmolekül für die Arzneimittelentwicklung.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Stabilität oder Reaktivität, eingesetzt werden.

Wirkmechanismus

Der Mechanismus, durch den Methyl-4-({[(2Z)-3-Ethyl-4-oxo-2-(Phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoat seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Der Thiazinan-Ring und die Iminogruppe sind entscheidend für die Bindung an diese Zielmoleküle, wobei sie deren Aktivität möglicherweise hemmen oder modulieren. Die beteiligten Signalwege können je nach dem spezifischen biologischen Kontext Signaltransduktionswege oder Stoffwechselwege sein.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-amido]benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 4-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazine ring and amido group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-4-({[(2Z)-3-Methyl-4-oxo-2-(Phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoat

- Ethyl-4-({[(2Z)-3-Ethyl-4-oxo-2-(Phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoat

Einzigartigkeit

Methyl-4-({[(2Z)-3-Ethyl-4-oxo-2-(Phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoat ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Ethylgruppe in der 3-Position des Thiazinan-Rings und der Phenyliminogruppe verleiht im Vergleich zu ähnlichen Verbindungen besondere Eigenschaften, die möglicherweise zu unterschiedlichen biologischen Aktivitäten und Anwendungen führen.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von Methyl-4-({[(2Z)-3-Ethyl-4-oxo-2-(Phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoat, das seine Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften umfasst.

Eigenschaften

Molekularformel |

C21H21N3O4S |

|---|---|

Molekulargewicht |

411.5 g/mol |

IUPAC-Name |

methyl 4-[(3-ethyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoate |

InChI |

InChI=1S/C21H21N3O4S/c1-3-24-18(25)13-17(29-21(24)23-15-7-5-4-6-8-15)19(26)22-16-11-9-14(10-12-16)20(27)28-2/h4-12,17H,3,13H2,1-2H3,(H,22,26) |

InChI-Schlüssel |

DVKLDIQUNJNDTF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11621239.png)

![5-{(E)-[(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11621252.png)

![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621264.png)

![4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide](/img/structure/B11621272.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)

![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11621289.png)

![4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)

![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621312.png)

![methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate](/img/structure/B11621314.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621318.png)

![2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate](/img/structure/B11621335.png)